(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol
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Overview
Description
®-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol is a fluorinated organic compound that features a trifluoromethyl group, a methoxybenzyl ether, and a secondary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol typically involves the protection of hydroxyl groups using para-methoxybenzyl (PMB) groups. One common method includes the use of boronic esters as protective groups for the installation of PMB groups . The reaction conditions often involve the use of organolithium reagents, such as butyllithium, in solvents like tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to generate the corresponding lithiated carbanion .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
®-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, chromium trioxide (CrO3)
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the secondary alcohol would yield a ketone, while reduction could yield a hydrocarbon.
Scientific Research Applications
®-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its fluorinated moiety which can enhance the metabolic stability of pharmaceuticals.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The methoxybenzyl ether group can act as a protecting group, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Similar structure but lacks the trifluoromethyl group.
4-Methoxybenzyl bromide: Used for protection of hydroxyl groups, similar to the PMB group in the target compound.
Pinacol boronic esters: Used in similar synthetic applications involving boronic esters.
Uniqueness
®-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new pharmaceuticals.
Properties
IUPAC Name |
(2R)-1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O3/c1-16-9-4-2-8(3-5-9)6-17-7-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZVCRBHIKWKAU-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC[C@H](C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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